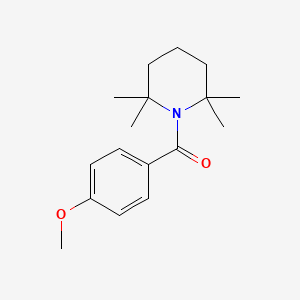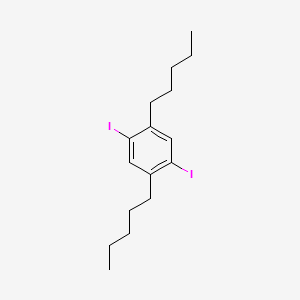
1,4-Diiodo-2,5-dipentylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diiodo-2,5-dipentylbenzene is an organic compound with the molecular formula C16H24I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two pentyl groups are substituted at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dipentylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dipentylbenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), under controlled conditions to achieve the desired substitution at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the iodination process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diiodo-2,5-dipentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced benzene rings.
Aplicaciones Científicas De Investigación
1,4-Diiodo-2,5-dipentylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1,4-diiodo-2,5-dipentylbenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of pentyl groups.
1,4-Diiodo-2,5-dioctylbenzene: Similar structure but with octyl groups instead of pentyl groups.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and two methyl groups.
Uniqueness
1,4-Diiodo-2,5-dipentylbenzene is unique due to the presence of pentyl groups, which provide increased hydrophobicity and potential for interactions in non-polar environments. This makes it particularly useful in the synthesis of materials with specific solubility and stability properties.
Propiedades
Número CAS |
193361-75-0 |
|---|---|
Fórmula molecular |
C16H24I2 |
Peso molecular |
470.17 g/mol |
Nombre IUPAC |
1,4-diiodo-2,5-dipentylbenzene |
InChI |
InChI=1S/C16H24I2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
HKLVXDILMPPQBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1I)CCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
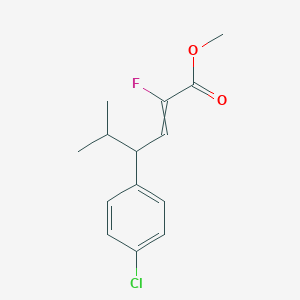
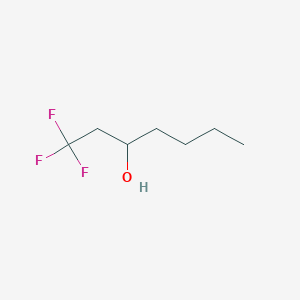
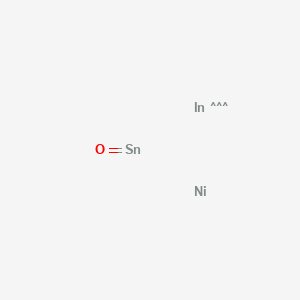
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
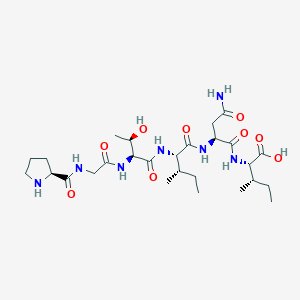
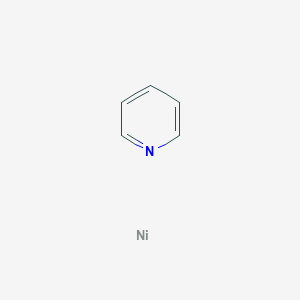
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
